2-[(piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride
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Overview
Description
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a piperidine moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural.
Piperidine Attachment: The piperidine moiety is introduced through a nucleophilic substitution reaction, where the furan ring is reacted with 4-bromomethylpiperidine.
Carboxylation: The carboxylic acid group is introduced by reacting the intermediate with a suitable carboxylating agent, such as carbon dioxide under pressure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Furan-2,5-dione derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate signaling pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2-(Piperidin-4-yl)acetamides: These compounds are known for their anti-inflammatory activity and are used as inhibitors of soluble epoxide hydrolase.
2-(4-Piperidinyl)ethanol: This compound is used in the synthesis of sodium channel blockers for the treatment of ischemic stroke.
2-Piperidin-4-yl-1H-benzimidazole: This compound is used as a reagent in the synthesis of derivatives for therapeutic applications.
Each of these compounds has unique properties and applications, but this compound stands out due to its versatility and potential in various scientific and industrial fields.
Properties
CAS No. |
1955498-78-8 |
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Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.7 |
Purity |
90 |
Origin of Product |
United States |
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